4-(3,4-dichlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

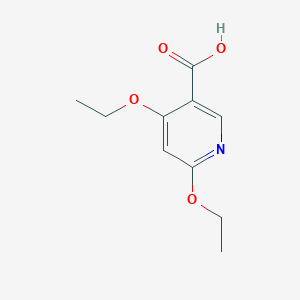

Descripción general

Descripción

The compound seems to be a derivative of 3,4-dichlorobenzoyl chloride . 3,4-Dichlorobenzoyl chloride is a solid compound with a molecular weight of 209.46 g/mol . It’s used in the synthesis of various benzamide derivatives .

Chemical Reactions Analysis

The chemical reactions involving 3,4-dichlorobenzoyl chloride are not specifically mentioned in the search results .Physical And Chemical Properties Analysis

3,4-Dichlorobenzoyl chloride, a component of the compound, is a white to yellowish crystalline low melting solid. It has a melting point of 30-33 °C (lit.) and a boiling point of 242 °C (lit.) .Aplicaciones Científicas De Investigación

Chemistry and Synthesis Applications

Novel Derivatives Synthesis : Research on substituted quinolinones led to the synthesis of novel 4-pyrazolylquinolinone derivatives. These compounds, derived from reactions involving 4-hydrazino-1-methyl-2(1H)quinolinone, showcase the chemical versatility and potential for creating new molecular entities for further study (Abass, 2000).

Biocatalytic Synthesis : An innovative approach utilized lemon juice as a solvent and catalyst for the one-pot biocatalytic synthesis of 3,4-dihydro-2(1H)-quinoxalinones. This method presents an environmentally friendly alternative to traditional synthesis, emphasizing the compound's role in green chemistry applications (Petronijević et al., 2017).

Optical and Material Science

- Electroluminescence Device Performance : A study on methyl substituted group III metal tris(8-quinolinolato) chelates revealed insights into their photoluminescence, electroluminescence, and thermal properties. Such research demonstrates the potential use of quinoxalinone derivatives in developing materials for electroluminescent devices (Sapochak et al., 2001).

Pharmacological Research

- Farnesyl Protein Transferase Inhibitor : The compound (R)-6-amino[(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone is highlighted for its potent and selective inhibition of farnesyl protein transferase, showing significant antitumor effects. This underscores the compound's importance in pharmacological research for developing new cancer therapies (Venet et al., 2003).

Antimicrobial Activity

- Antibacterial Activity : Studies on quinoxalinone derivatives, including evaluations against bacterial strains, indicate moderate effectiveness in inhibiting bacterial growth. This suggests their potential as leads for developing new antimicrobial agents (Asghari et al., 2014).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition : Quinoxalinone derivatives have been investigated for their effects on inhibiting mild steel corrosion in acidic media. The findings reveal their potential as corrosion inhibitors, which could have applications in protecting industrial materials (Tazouti et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

4-(3,4-dichlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2/c1-9-15(21)19-13-4-2-3-5-14(13)20(9)16(22)10-6-7-11(17)12(18)8-10/h2-9H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIKDAXPTNZQHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324203 |

Source

|

| Record name | 4-(3,4-dichlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679159 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

1009335-95-8 |

Source

|

| Record name | 4-(3,4-dichlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-chloro-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2923247.png)

![(3Z)-3-(anilinomethylene)-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2923248.png)

![6-Acetyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2923250.png)

![N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide](/img/structure/B2923256.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide](/img/structure/B2923257.png)

![3-benzyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923260.png)

![3-amino-N-[dimethyl(oxo)-$l^{6}-sulfanylidene]benzamide](/img/structure/B2923261.png)

![N-(1'-(tetrahydrofuran-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2923262.png)